4,7-Dichloro-2,3-dihydro-1H-inden-1-OL
Description
Properties
IUPAC Name |
4,7-dichloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSFYISZVPKYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702297 | |
| Record name | 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53051-15-3 | |
| Record name | 4,7-Dichloro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80702297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Indane Derivatives
The chlorination step is critical to install the two chlorine atoms at the 4 and 7 positions of the aromatic ring. This is often achieved by electrophilic aromatic substitution using chlorine gas or chlorinating agents in the presence of Lewis acids.
- Reagents and Conditions: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as catalysts.
- Solvent: Dichloromethane or chloroform is commonly used to dissolve substrates and reagents.
- Temperature: Typically maintained at 0 to 25 °C to control reaction rate and selectivity.
- Outcome: Dichlorination occurs preferentially at the 4 and 7 positions due to electronic and steric effects of the indane ring system.
Hydroxylation at the 1-Position
Hydroxylation to form the 1-ol group on the dihydroinden ring is usually conducted after chlorination.
- Methods:
- Direct hydroxylation of the indene double bond using oxidizing agents such as osmium tetroxide (OsO4) or via epoxidation followed by ring opening.
- Reduction of 1-indanone intermediates to the corresponding 1-ol using hydride reagents like sodium borohydride (NaBH4).
- Catalysts: Transition metal catalysts may be used to improve regio- and stereoselectivity.
- Conditions: Reactions are often carried out under inert atmosphere (nitrogen or argon) to prevent side reactions.
Alternative Route via 1-Indanone Intermediates
A common synthetic approach involves preparing 4,7-dichloro-1-indanone as an intermediate, which is then reduced to the target 1-ol.
- Step 1: Synthesis of 4,7-dichloro-1-indanone via intramolecular Friedel–Crafts acylation of 3-(2,5-dichlorophenyl)propionic acid or its acid chloride derivative using aluminum chloride as catalyst.
- Step 2: Reduction of the ketone group to the corresponding secondary alcohol using sodium borohydride or lithium aluminum hydride.
- Advantages: This route allows for better control over regioselectivity and often yields higher purity products.
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Cl2 / AlCl3 | Dichloromethane | 0–25 | 60–80 | Controlled chlorination at 4,7 positions |
| Friedel–Crafts Acylation | AlCl3 | Dichloromethane | 0–40 | 70–90 | Cyclization to 4,7-dichloro-1-indanone |
| Ketone Reduction | NaBH4 or LiAlH4 | Ethanol or THF | 0–25 | 85–95 | Conversion of indanone to 1-ol |
- The chlorination proceeds via electrophilic aromatic substitution, where the aromatic ring is activated by the electron-rich indane system, and the chlorine electrophile attacks preferentially at the 4 and 7 positions due to resonance and steric factors.
- The Friedel–Crafts acylation involves formation of an acylium ion from the acid chloride, which then cyclizes intramolecularly onto the aromatic ring to form the indanone.
- Reduction of the ketone to the alcohol is a nucleophilic addition of hydride to the carbonyl carbon, yielding the secondary alcohol with retention of stereochemistry.
- Recent studies have demonstrated the use of copper-catalyzed chlorination to improve selectivity and reduce harsh conditions.
- The choice of solvent and temperature critically affects yield and purity; dichloromethane is preferred for Friedel–Crafts reactions due to its stability and solvation properties.
- Kinetic studies indicate that steric hindrance by chlorine atoms influences the regioselectivity of subsequent functionalizations, requiring careful control of reaction parameters.
- Use of inert atmosphere during reduction steps minimizes side reactions and oxidation of sensitive intermediates.
The preparation of 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL involves a multi-step synthetic strategy centered on selective chlorination of indane derivatives, intramolecular Friedel–Crafts acylation to form indanone intermediates, followed by reduction to the target alcohol. Employing Lewis acid catalysis, controlled reaction conditions, and careful choice of reagents enables efficient synthesis with good yields and high purity. Advances in catalytic methods and mechanistic understanding continue to improve the synthetic accessibility of this compound for its applications in medicinal and materials chemistry.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may produce partially or fully reduced derivatives of the compound.
Substitution: Substitution reactions can result in the formation of various substituted indenols.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
Chemistry
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL serves as an important building block for the synthesis of more complex organic compounds. It is utilized in the development of intermediates for pharmaceuticals and specialty chemicals.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in the areas of enzyme inhibition and receptor binding. It is studied for its possible antimicrobial and anticancer properties.
Medicine
The compound is being explored as a lead candidate for new pharmaceutical developments. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug discovery efforts aimed at various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of various derivatives of 4,7-Dichloro compounds against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.
Case Study 2: Pharmaceutical Development
In another investigation focused on drug discovery, researchers explored the binding affinity of this compound with specific enzymes involved in cancer pathways. The findings highlighted its potential as a lead compound for anticancer drugs due to its selective inhibition properties.
Mechanism of Action
The mechanism by which 4,7-Dichloro-2,3-dihydro-1H-inden-1-OL exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system or chemical process being studied.
Comparison with Similar Compounds
Table 1: Comparison of PD-1/PD-L1 Inhibitors
Stereochemical and Spectroscopic Comparisons
The absolute configuration of the hydroxyl group in dihydroindenols significantly impacts their chiroptical properties. For example:
- (S)-1-Mesityl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol exhibits a negative Cotton effect at 210 nm and positive at 200 nm .
- (R)-1-(3-Methoxy-2,4,6-trimethylphenyl)-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol shows the reverse: negative at 200 nm and positive at 210 nm .
These CD spectral trends aid in determining the stereochemistry of 4,7-dichloro analogs, where chlorine’s electron-withdrawing effects may shift absorption wavelengths.
Physicochemical and Analytical Data
- NMR Spectroscopy: For 1-mesityl-2,2-dimethyl-2,3-dihydro-1H-inden-1-ol, key <sup>13</sup>C signals include δ 124.7–157.6 ppm for aromatic carbons, with NOE experiments confirming stereochemical assignments .
- Chromatographic Separation : 2,3-Dihydro-1H-inden-1-ol is enantioseparated using a β-cyclodextrin-modified HPLC column, underscoring the importance of chiral resolution in pharmacological studies .
Biological Activity
4,7-Dichloro-2,3-dihydro-1H-inden-1-OL is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure : The molecular formula of this compound is C₉H₆Cl₂O, with a molecular weight of 201.05 g/mol. Its structure features two chlorine atoms at the 4 and 7 positions on the indene core, which significantly influences its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. It has been tested against various bacterial and fungal strains:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Strong antibacterial | 0.0039 - 0.025 mg/mL |
| Escherichia coli | Strong antibacterial | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | Moderate antibacterial | 4.69 - 22.9 µM |
| Candida albicans | Moderate antifungal | 16.69 - 78.23 µM |
The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
The mechanism by which this compound exerts its antimicrobial effects may involve:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific bacterial enzymes critical for cell wall synthesis.
- Disruption of Cell Membranes : It may interfere with bacterial cell membrane integrity, leading to cell lysis.
- Binding Affinity : The presence of the carbonyl group enhances its ability to form hydrogen bonds with biological targets, increasing binding affinity to enzymes and receptors.
Anticancer Properties
In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound:
- Cell Signaling Interference : The compound may modulate signaling pathways involved in tumor growth and proliferation.
- Induction of Apoptosis : Preliminary studies suggest that it can induce programmed cell death in certain cancer cell lines .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in treating various conditions:
- Diabetes Management : Research indicates that derivatives related to this compound can improve glycemic control and enhance insulin sensitivity in diabetic models .
- Antiviral Activity : Some derivatives have shown promising results against viral infections by inhibiting viral replication mechanisms.
Q & A
Q. What crystallographic techniques confirm the stereochemical configuration of this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
